4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound may act on pathways involved in inflammation, viral replication, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: shares similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide imparts unique electronic and steric properties, enhancing its potential as a pharmacophore and its suitability for various applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C16H10F3N3O2 |
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Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-oxo-N-[2-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)11-5-1-2-6-12(11)21-14(23)10-9-20-13-7-3-4-8-22(13)15(10)24/h1-9H,(H,21,23) |
InChI Key |
YZULVZIIOOXMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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